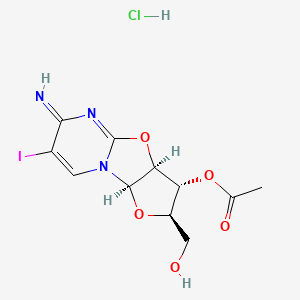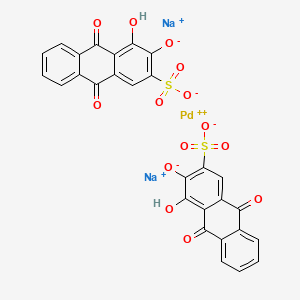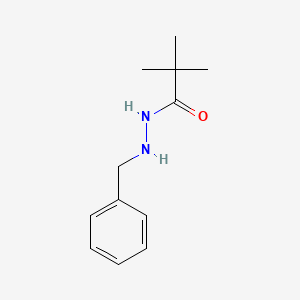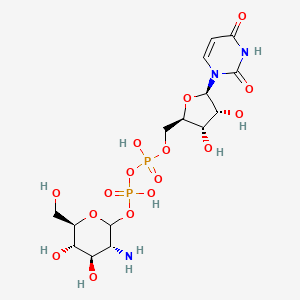
12-Azidododecanoic acid
Übersicht
Beschreibung
12-Azidododecanoic acid is a synthetic compound that has gained significant attention in scientific research. It is a versatile molecule that has been used in various fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Protein Labeling and Characterization
12-Azidododecanoic acid is used in protein labeling and characterization . It is used in a two-step labeling and detection technique known as click chemistry. In the first step, the azide-containing biomolecule (12-Azidododecanoic acid) is fed to cells or animals and actively incorporated into proteins .
Detection of Myristylated Proteins
This compound is used to identify and characterize myristylated proteins . Myristylation is a form of protein modification that involves the addition of a myristoyl group (a 14-carbon saturated fatty acid) to the amino-terminal glycine of a subset of proteins, a process that is crucial for their function .
Fluorescence Microscopy
12-Azidododecanoic acid is used in fluorescence microscopy . After the azide-tag is incorporated into proteins, detection utilizes the chemoselective ligation or “click" reaction between an azide and an alkyne, where the modified protein is detected with the corresponding alkyne-containing dye .
Flow Cytometry
This compound is also used in flow cytometry . Similar to fluorescence microscopy, the click reaction is used to detect the modified proteins in cells, which can then be analyzed using flow cytometry .
High-Content Imaging and Analysis (HCS)
12-Azidododecanoic acid is used in high-content imaging and analysis (HCS) . This technique allows for the simultaneous collection of quantitative information from multiple parameters in cells .
Mass Spectrometry
This compound is used in mass spectrometry . After the click reaction, the modified proteins can be analyzed using techniques such as LC-MS/MS and MALDI MS .
Eigenschaften
IUPAC Name |
12-azidododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327580 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Azidododecanoic acid | |
CAS RN |
80667-36-3 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 12-Azidododecanoic acid enable the study of protein myristoylation?
A1: 12-Azidododecanoic acid (12-ADA) serves as a bioorthogonal analog of myristic acid, a fatty acid involved in protein myristoylation. [] Unlike myristic acid, the azide group in 12-ADA doesn't interfere with natural cellular processes. When cells are treated with 12-ADA, it becomes incorporated into proteins undergoing myristoylation. The azide group then allows for the specific attachment of alkyne-functionalized fluorescent dyes via click chemistry. This enables researchers to visualize the location and dynamics of myristoylated proteins within cells and tissues. []
Q2: Can 12-Azidododecanoic acid be used to study proteins besides Calmodulin?
A2: While the provided research highlights the use of 12-Azidododecanoic acid for studying Calmodulin, its application extends beyond this specific protein. [] The chemoenzymatic labeling approach using 12-ADA can be adapted for other proteins engineered to incorporate an N-terminal 12-azidododecanoic acid tag. [] This makes it a valuable tool for studying various cellular processes involving protein-protein interactions, localization, and function.
Q3: Does 12-Azidododecanoic acid interfere with the normal function of the proteins it labels?
A3: Research suggests that 12-Azidododecanoic acid, when used to label Calmodulin, does not significantly hinder the protein's function. [] Studies showed that the engineered Calmodulin, tagged with 12-ADA, retained its ability to bind both calcium ions (Ca2+) and a partner protein. [] Additionally, the labeled Calmodulin remained active even after being immobilized on affinity resins. [] These findings indicate that 12-ADA labeling can be a minimally disruptive method for studying protein activity.
Q4: How does 12-Azidododecanoic acid interact with the mitochondrial phosphate carrier?
A4: 12-Azidododecanoic acid, along with other fatty acids, has been shown to inhibit the transport of phosphate by the mitochondrial phosphate carrier (PIC). [] Interestingly, this interaction also activates a separate function of the PIC, enabling it to transport fatty acid anions. [] This dual functionality suggests a complex interaction between 12-ADA and the PIC, potentially offering insights into mitochondrial metabolism regulation.
Q5: What is the structural difference between 12-Azidododecanoic acid and its analog 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid, and how does this difference affect their activity?
A5: 16-(4-azido-2-nitrophenylamino)-[3H4]-hexadecanoic acid (3H-AzHA) is a longer analog of 12-Azidododecanoic acid (AzDA), containing an additional four carbons in its chain and a bulky 4-azido-2-nitrophenylamino group. [] This structural difference impacts their interaction with the mitochondrial phosphate carrier (PIC). While both inhibit phosphate transport, 3H-AzHA can photoactivate and bind to the PIC, allowing researchers to identify and study the carrier protein. [] This highlights how subtle structural modifications can significantly alter a compound's behavior and research applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)











